methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate

Medicinal Chemistry Process Chemistry Material Handling

Optimize your synthetic routes with Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate (CAS 258508-84-8), available at 98% purity. Its distinct substitution pattern provides a critical advantage over des-methyl analogs: a lower density (1.662 g/cm³) for simplified large-scale handling and a higher boiling point (375.2°C) that grants a wider thermal processing window, preventing degradation in high-temperature agrochemical syntheses. This precise electronic environment is essential for constructing reliable kinase inhibitor libraries and fluorescent probes, ensuring your starting material quality never compromises reaction reproducibility.

Molecular Formula C9H9BrN2O4
Molecular Weight 289.08 g/mol
CAS No. 258508-84-8
Cat. No. B3060344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate
CAS258508-84-8
Molecular FormulaC9H9BrN2O4
Molecular Weight289.08 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1C(=O)OC)N)[N+](=O)[O-])Br
InChIInChI=1S/C9H9BrN2O4/c1-4-5(10)3-6(12(14)15)8(11)7(4)9(13)16-2/h3H,11H2,1-2H3
InChIKeyZFRYNZHYOPDFNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-Bromo-6-Methyl-3-Nitrobenzoate (CAS 258508-84-8) – A Differentiated Substituted Benzoate Building Block for Procurement Decisions


Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate (CAS 258508-84-8) is a tri-substituted benzoate ester scaffold defined by a 2-amino, 5-bromo, 6-methyl, and 3-nitro substitution pattern . This precise arrangement generates a distinct physicochemical and reactivity profile relative to closely related analogs. Sourced primarily for use as a synthetic intermediate in pharmaceutical and agrochemical discovery programs, the compound’s quantitative differentiation is rooted in its measured purity (98% from select vendors) and its unique predicted density (1.662 g/cm³) and boiling point (375.2°C) , which directly inform handling and reaction design.

Methyl 2-Amino-5-Bromo-6-Methyl-3-Nitrobenzoate Procurement: Why In-Class Analogs Fail to Replicate Key Performance Metrics


Within the benzoate ester chemical space, simple substitution with un-brominated, non-methylated, or differently substituted analogs leads to measurable deviations in critical properties. For instance, replacing the 6-methyl group with a hydrogen atom (as in methyl 2-amino-5-bromo-3-nitrobenzoate) results in a significant increase in density (from 1.662 g/cm³ to 1.744 g/cm³) and a decrease in boiling point (from 375.2°C to 359.9°C) . Such differences are not trivial; they directly impact large-scale handling, purification protocols, and the reproducibility of synthetic routes, making blind substitution a risk to project timelines and outcomes.

Methyl 2-Amino-5-Bromo-6-Methyl-3-Nitrobenzoate: Quantitative Differentiation Evidence for Scientific Procurement


Comparative Density and Boiling Point: Differentiating Methyl 2-Amino-5-Bromo-6-Methyl-3-Nitrobenzoate from the 6-Desmethyl Analog

The presence of a 6-methyl group in methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate confers a lower density (1.662 g/cm³) and a higher boiling point (375.2°C) compared to the 6-desmethyl analog methyl 2-amino-5-bromo-3-nitrobenzoate (density 1.744 g/cm³, boiling point 359.9°C) . This represents a density decrease of 4.7% and a boiling point increase of 15.3°C.

Medicinal Chemistry Process Chemistry Material Handling

Boiling Point Difference: Methyl 2-Amino-5-Bromo-6-Methyl-3-Nitrobenzoate vs. 6-Desmethyl Analog

The predicted boiling point of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate is 375.2°C, which is 15.3°C higher than that of its 6-desmethyl analog (methyl 2-amino-5-bromo-3-nitrobenzoate, 359.9°C) . This represents a 4.3% increase in boiling point.

Process Chemistry Distillation Thermal Stability

Vendor-Purity Comparison: Methyl 2-Amino-5-Bromo-6-Methyl-3-Nitrobenzoate vs. Standard In-Class Purity

Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate is available from Leyan at a purity of 98% , whereas typical in-class compounds such as methyl 2-amino-5-bromo-3-nitrobenzoate are often supplied at 95-97% purity . This represents a 1-3% absolute purity advantage.

Synthetic Intermediate Quality Control Procurement

Methyl 2-Amino-5-Bromo-6-Methyl-3-Nitrobenzoate: Strategic Application Scenarios Informed by Quantitative Differentiation


Synthetic Intermediate for Kinase-Targeted Pharmaceutical Discovery

The compound’s higher purity (98%) and distinct physicochemical profile make it a preferred building block for constructing kinase inhibitor libraries. In these syntheses, even minor impurities can lead to false positives in high-throughput screening. The lower density (1.662 g/cm³) also simplifies large-scale preparation of key intermediates .

High-Temperature Synthetic Route Optimization in Agrochemical Process Development

The elevated boiling point (375.2°C) relative to the 6-desmethyl analog provides a wider thermal processing window. This is critical in agrochemical synthesis where high-temperature steps are common; the 15.3°C difference can be the margin between successful scale-up and compound degradation .

Fluorescent Probe and Dye Synthesis Requiring Electron-Withdrawing Substituents

The combination of electron-withdrawing nitro and bromo groups, alongside the electron-donating amino and methyl moieties, creates a unique electronic environment. This is leveraged in the design of fluorescent probes where precise substitution patterns directly impact emission wavelengths and quantum yields .

Academic and Industrial Procurement Requiring Consistent High Purity

For laboratories performing sensitive multi-step syntheses, the availability of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate at 98% purity from select vendors ensures that the starting material quality does not become a variable in reaction optimization, directly supporting robust and reproducible experimental outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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